molecular formula C18H18O6 B167470 Deoxyfrenolicin CAS No. 10023-11-7

Deoxyfrenolicin

Cat. No. B167470
CAS RN: 10023-11-7
M. Wt: 330.3 g/mol
InChI Key: XWXZEYLPRXYHQC-TVQRCGJNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyfrenolicin is an antibiotic that was isolated during the course of screening for antimycoplasma antibiotics from the culture broth of Streptomyces roseofulvus strain AM-3867 . It is a member of the frenolicin group of antibiotics .


Synthesis Analysis

The total synthesis of frenolicin B, a related compound to deoxyfrenolicin, has been reported by many groups . A short synthesis of deoxyfrenolicin has been described in a paper by Margaret A. Brimble and Sara M. Lynds . The key step in the synthesis involved the oxidative rearrangement of furo [3, 2- b ]naphtho [2, 1- d ]furan 8 using CAN .


Molecular Structure Analysis

Deoxyfrenolicin has a molecular formula of C18H18O6 . The structure contains a three-ring system in common with that in the natural products frenolicin A, frenolicin B, and deoxyfrenolicin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of deoxyfrenolicin include oxidative rearrangement, reduction of the hemiacetal group to a cyclic ether, and hydrogenolysis of the γ-lactone to the ring-opened carboxylic acid .


Physical And Chemical Properties Analysis

Deoxyfrenolicin is soluble in methanol . More detailed physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

Tyrosine Hydroxylase Inhibition

Deoxyfrenolicin, an analog of frenolicin, has been identified as a potent inhibitor of tyrosine hydroxylase. Studies have shown that its inhibition mechanism is competitive with tyrosine and is influenced by pteridine cofactor concentrations. This inhibition was observed both in vitro and in vivo, where deoxyfrenolicin significantly inhibited adrenal tyrosine hydroxylase activity in rats (Taylor, Stubbs, & Ellenbogen, 1970).

Impact on Lipolysis and Adenosine Monophosphate Levels

Deoxyfrenolicin has demonstrated the ability to inhibit lipolysis induced by various agents in isolated adipose cells. Interestingly, it was found to increase intracellular adenosine 3', 5'-monophosphate (cyclic AMP) levels, especially when elevated by theophylline and norepinephrine or corticotropin. This suggests a unique mode of action, possibly related to the inhibition of electron transport or oxidative phosphorylation (Kuo, 1969).

Stimulation of Sugar Utilization in Adipose Cells

At optimal concentrations, deoxyfrenolicin has been found to stimulate the oxidation of glucose and fructose by isolated adipose cells, surpassing the effect of insulin. This indicates a unique mechanism for sugar utilization, distinct from the actions of insulin or proteases (Kuo, Dill, & Holmlund, 1969).

Synthetic Approaches

There have been significant efforts in the synthesis of deoxyfrenolicin, highlighting its importance in scientific research. These include methods involving phthalide annulation for naphthoquinone production, tandem Diels-Alder/retro-Claisen reactions, and stereoselective reductions (Kraus, Molina, & Walling, 1987).

Production by Streptomyces Strains

Deoxyfrenolicin has been identified as a product of fermentation by Streptomyces roseofulvus strain, underlining its natural production and potential applications in developing new antibiotics (Iwai et al., 1978).

Oxidative C-C Bond Coupling in Synthesis

The synthesis of deoxyfrenolicin involves oxidative C-C bond coupling, indicating advanced chemical procedures for its production. Such synthetic routes are crucial for the creation of pyranonaphthoquinone natural products like deoxyfrenolicin (Xu et al., 1999).

Anticoccidial Activity

Deoxyfrenolicin has been studied for its anticoccidial activity, particularly in the context of semi-synthetic analogues. This application is important in the field of veterinary medicine and the development of treatments for coccidiosis (Armer et al., 1998).

properties

IUPAC Name

2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXZEYLPRXYHQC-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143036
Record name Deoxyfrenolicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyfrenolicin

CAS RN

10023-11-7
Record name Deoxyfrenolicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyfrenolicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYFRENOLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyfrenolicin
Reactant of Route 2
Deoxyfrenolicin
Reactant of Route 3
Deoxyfrenolicin
Reactant of Route 4
Deoxyfrenolicin
Reactant of Route 5
Deoxyfrenolicin
Reactant of Route 6
Deoxyfrenolicin

Citations

For This Compound
315
Citations
GA Kraus, MT Molina, JA Walling - The Journal of Organic …, 1987 - ACS Publications
… The synthesis of deoxyfrenolicin began with the reaction of 6 with propyl vinyl ketone. … ester of deoxyfrenolicin with 5% Pd/C. The ester has been hydrolyzed to furnish deoxyfrenolicin.15 …
Number of citations: 87 pubs.acs.org
Y Iwai, A Kora, Y Takahashi, T Hayashi… - The Journal of …, 1978 - jstage.jst.go.jp
Morphological characteristics: Morphological characteristics of strain No. AM-3867 were observed on cultures incubated at 27 C for 14 days on various media, such as oatmeal agar …
Number of citations: 103 www.jstage.jst.go.jp
MA Brimble, SM Lynds - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… A 1, frenolicin B 2 and deoxyfrenolicin 3. Attempted reduction of the … deoxyfrenolicin 3 upon hydrolysis of the methyl ester to the carboxylic acid. Frenolicins A 1, B 2 and deoxyfrenolicin …
Number of citations: 50 pubs.rsc.org
LD Foland, OHW Decker… - Journal of the American …, 1989 - ACS Publications
The synthesis of isoarnebifuranone is reported. This compound was established to have the E stereochemistry, which had previously been suggested for the natural product …
Number of citations: 64 pubs.acs.org
JF Kuo, IK Dill, CE Holmlund - Biochemical Pharmacology, 1969 - Elsevier
… It was also found that the effects of deoxyfrenolicin on the basal and the insulin- or protease-… deoxyfrenolicin-stimulated oxidation of glucose and fructose (Table 3). Since deoxyfrenolicin …
Number of citations: 7 www.sciencedirect.com
MF Semmelhack, JJ Bozell, T Sato… - Journal of the …, 1982 - ACS Publications
Deoxyfrenolicin (l) 1 2 and nanaomycin A (2) 3 are members of a group of naphthoquinone antibiotics based on the isochroman skeleton. The significant antibiotic activity2· 4 and …
Number of citations: 174 pubs.acs.org
YC Xu, DT Kohlman, SX Liang, C Erikkson - Organic Letters, 1999 - ACS Publications
… for compound 9 will be the key to the success of our efficient synthesis of deoxyfrenolicin 1. … it an attractive approach to deoxyfrenolicin 1. The detailed synthesis of deoxyfrenolicin 1 is …
Number of citations: 82 pubs.acs.org
RJ Taylor Jr, CS Stubbs Jr, L Ellenbogen - Biochemical Pharmacology, 1970 - Elsevier
… The deoxyfrenolicin used in this study was supplied by Drs. M. Kunstmann and GA Ellestad of these laboratories and was in crystalline form(99f % pure).u-Methylp-tyrosine was …
Number of citations: 13 www.sciencedirect.com
RA Fernandes, VP Chavan, SV Mulay… - The Journal of Organic …, 2012 - ACS Publications
A general, efficient, and common strategy for the synthesis of (−)-juglomycin A, (+)-kalafungin, (+)-frenolicin B, and (+)-deoxyfrenolicin is reported here. The strategy involves the …
Number of citations: 45 pubs.acs.org
CN Eid, J Shim, J Bikker, M Lin - The Journal of Organic …, 2009 - ACS Publications
The pyranonaphthoquinones (+)-7-deoxyfrenolicin B and (+)-7-deoxykalafungin were synthesized in four steps using an oxa-Pictet−Spengler cyclization that directly provided the …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.